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Compound of Interest

Compound Name: 4-(2-Fluorophenyl)nicotinic acid

CAS No.: 1261982-46-0

Cat. No.: B3228301

Get Quote

Executive Summary
In modern drug discovery, the strategic placement of fluorine atoms on biaryl scaffolds is a

fundamental tactic for modulating physicochemical properties, metabolic stability, and target

affinity. 4-(2-Fluorophenyl)nicotinic acid (IUPAC: 4-(2-fluorophenyl)pyridine-3-carboxylic acid)

is a highly specialized chemical building block. It merges the hydrogen-bonding capacity of a

nicotinic acid core with the conformational rigidity and lipophilicity of an ortho-fluorinated biaryl

system.

Unlike standard Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper

provides a comprehensive, causality-driven guide. It synthesizes critical safety data, step-by-

step synthetic methodologies, and the pharmacological rationale behind utilizing this specific

scaffold in drug development.

Part I: Chemical Identity & Physicochemical
Profiling
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Understanding the baseline quantitative data of a building block is critical for predicting its

behavior in both biological assays and synthetic workflows. The data below extrapolates core

properties based on established nicotinic acid derivatives [4].

Property Value / Description

Chemical Name 4-(2-Fluorophenyl)nicotinic acid

IUPAC Name 4-(2-fluorophenyl)pyridine-3-carboxylic acid

Molecular Formula C₁₂H₈FNO₂

Molecular Weight 217.20 g/mol

Appearance White to off-white crystalline solid

Predicted pKa (COOH) ~4.5 (Acidic)

Predicted logP 2.1 - 2.4 (Lipophilic)

Solubility
Soluble in DMSO, DMF, Methanol; Insoluble in

H₂O (pH < 5)

Part II: Advanced Material Safety Data Sheet (MSDS)
Standard safety documents often fail to explain the mechanistic reasons behind chemical

hazards. As a Senior Application Scientist, it is vital to understand why a compound is

hazardous to implement effective safety protocols.

Hazard Identification (GHS Classification)
Hazard Class Category Signal Word Hazard Statement

Skin

Corrosion/Irritation
Category 2 Warning

H315: Causes skin

irritation

Serious Eye

Damage/Irritation
Category 2A Warning

H319: Causes serious

eye irritation

STOT (Single

Exposure)
Category 3 Warning

H335: May cause

respiratory irritation
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Toxicological Rationale & Causality
The hazard vectors of 4-(2-fluorophenyl)nicotinic acid are driven by two distinct structural

features [3]:

The Carboxylic Acid Moiety (pKa ~4.5): The acidic proton readily disrupts the physiological

pH of mucosal membranes. Upon contact with the eyes or respiratory tract, this localized pH

shift directly causes the cellular irritation observed in H319 and H335 classifications.

The 2-Fluorophenyl Ring: The introduction of the highly electronegative fluorine atom

significantly increases the overall lipophilicity (logP) of the molecule compared to an

unsubstituted nicotinic acid core [2]. This enhanced lipophilicity facilitates rapid dermal

penetration, exacerbating the Category 2 Skin Irritation (H315) by allowing the acidic core to

bypass the stratum corneum more efficiently.

Safe Handling & Emergency Protocols
Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate

H335 respiratory risks.

PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are

mandatory. The enhanced dermal penetration of the fluorinated core renders standard latex

insufficient.

First Aid (Self-Validating Neutralization): In case of skin contact, wash with copious amounts

of water and mild soap. Do not use strong bases to neutralize the acid on the skin, as the

exothermic acid-base reaction will cause secondary thermal burns.

Part III: Synthetic Methodology & Validation
The synthesis of ortho-substituted biaryl compounds is notoriously challenging due to steric

hindrance. The following Suzuki-Miyaura cross-coupling protocol is engineered to overcome

these barriers while incorporating strict in-process controls (IPCs) [1].

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
Reagents Required:
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4-Chloronicotinic acid (1.0 eq, Electrophile)

(2-Fluorophenyl)boronic acid (1.2 eq, Nucleophile)

Pd(dppf)Cl₂ (0.05 eq, Catalyst)

K₂CO₃ (3.0 eq, Base)

1,4-Dioxane / H₂O (4:1 v/v, Solvent)

Workflow:

Solvent Degassing: Charge a round-bottom flask with the 1,4-Dioxane/H₂O mixture. Sparge

with N₂ gas for 15 minutes.

Causality: Palladium(0) intermediates are highly oxygen-sensitive. Dissolved O₂ leads to

rapid catalyst oxidation and promotes the homocoupling of the boronic acid (forming

unwanted 2,2'-difluorobiphenyl).

Reagent Loading: Add the 4-chloronicotinic acid and (2-fluorophenyl)boronic acid. Stir to

form a uniform suspension.

Base Addition: Add K₂CO₃.

Causality: The base quaternizes the boron atom, forming an electron-rich, reactive

boronate complex that accelerates the transmetalation step with the palladium center.

Catalyst Addition: Add Pd(dppf)Cl₂ under a continuous stream of N₂.

Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center.

This is mandatory for the subsequent reductive elimination step, providing the necessary

orbital overlap to overcome the steric bulk of the ortho-fluoro group.

Heating & Reaction: Heat the mixture to 90°C for 12 hours under N₂.

Self-Validation Checkpoint (Critical): Before proceeding to workup, an aliquot must be

analyzed via LC-MS. The reaction is only considered complete when the extracted ion

chromatogram (EIC) shows the 4-chloronicotinic acid peak (m/z 158 [M+H]⁺) at <1% relative
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abundance compared to the product peak (m/z 218 [M+H]⁺). Quenching prematurely will

result in co-precipitation of the starting material during acidification, ruining the purity profile.

Workup & Isolation: Cool to room temperature and filter through a pad of Celite to remove

palladium black. Acidify the aqueous filtrate with 1M HCl to pH 3-4.

Causality: At pH > 5, the product exists as a water-soluble carboxylate. Acidification

protonates the core, forcing the precipitation of the neutral 4-(2-fluorophenyl)nicotinic
acid. Filter, wash with cold water, and dry under high vacuum.
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Fig 1: Step-by-step Suzuki-Miyaura synthetic workflow for 4-(2-Fluorophenyl)nicotinic acid.

Part IV: Pharmacological Rationale & Application
Why synthesize this specific molecule? In drug development, 4-(2-fluorophenyl)nicotinic acid
is not a final drug, but a highly optimized scaffold.
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The nicotinic acid core is a privileged structure, often acting as a bioisostere for hinge-binding

motifs in kinase inhibitors or as a ligand for GPCRs (like HCA2) [4]. However, a planar biaryl

system often suffers from poor solubility and off-target DNA intercalation.

By introducing an ortho-fluoro group, we induce a severe steric clash between the fluorine

atom and the C3-carboxylic acid (or C5-proton) of the pyridine ring. This forces the two rings

out of planarity. This conformational locking achieves three things:

Increases Solubility: Breaks crystal lattice packing energy.

Enhances Target Selectivity: The 3D twist fits perfectly into deep, narrow hydrophobic

pockets (e.g., the DFG-out conformation of kinases).

Improves Metabolic Stability: The highly electronegative fluorine blocks CYP450-mediated

oxidative metabolism at the sensitive ortho position [2].
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Scaffold
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Fig 2: Pharmacological rationale mapping structural features to biological outcomes.

Part V: Analytical Characterization
To ensure the integrity of the synthesized batch, the following analytical parameters serve as

the benchmark for >98% purity.

Technique Expected Result / Signal Assignment

LC-MS (ESI+)
Calculated for C₁₂H₉FNO₂⁺ [M+H]⁺: 218.06;

Found: ~218.10

¹H NMR (400 MHz, DMSO-d₆)

~13.5 ppm (br s, 1H, COOH); ~8.9 ppm (s, 1H,

Py-H2); ~8.7 ppm (d, 1H, Py-H6); ~7.2–7.5 ppm

(m, 5H, Ar-H)

¹⁹F NMR (376 MHz, DMSO-d₆) ~ -114.0 ppm (s, 1F, Ar-F)

HPLC (UV at 254 nm)
Single sharp peak, >98% Area Under Curve

(AUC)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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